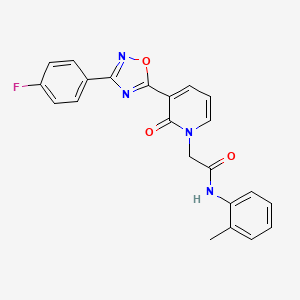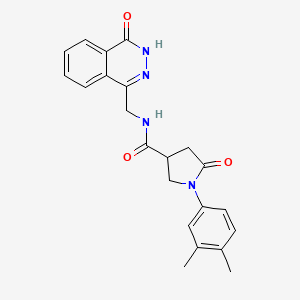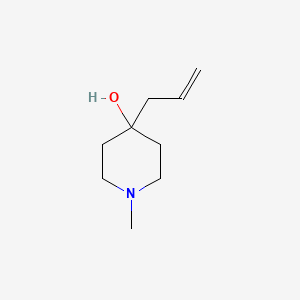
1-(4-fluorophenyl)-4-methoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-fluorophenyl)-4-methoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains several functional groups. These include a fluorophenyl group, a methoxy group, a thiazolyl group, a pyrazole group, and a carboxamide group. Each of these groups contributes to the overall properties and potential applications of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. Thiazole is a five-membered ring with sulfur and nitrogen atoms, while pyrazole is a five-membered ring with two nitrogen atoms . The presence of these heteroatoms would have a significant effect on the electronic structure of the molecule.
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of the carboxamide group could allow for reactions like hydrolysis or condensation. The aromatic rings could undergo electrophilic aromatic substitution reactions, and the heteroatoms might participate in various nucleophilic reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carboxamide group and the aromatic rings could affect its solubility, while the heteroatoms in the thiazole and pyrazole rings could influence its electronic properties .
Wissenschaftliche Forschungsanwendungen
Radiotracer Development for PET Imaging
One notable application of related compounds involves the development of radiotracers for positron emission tomography (PET) imaging. A study demonstrated the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying CB1 cannabinoid receptors in the brain. The feasibility of nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride was explored, leading to the synthesis of compounds with specific radioactivity greater than 2500 mCi/μmol and radiochemical purity over 95% (Katoch-Rouse & Horti, 2003).
Structural and Molecular Studies
Another significant application involves detailed structural and molecular studies. The structures of related compounds, such as N-ethyl-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-pyrazoline-1-thiocarboxamide, have been analyzed. These studies provide insights into the geometric parameters of these molecules, including the orientations and interactions of the methoxy/methyl-substituted phenyl groups and the pyrazoline ring. Such information is crucial for understanding the molecular behavior and potential applications of these compounds (Köysal, Işık, Sahin, & Palaska, 2005).
Antimicrobial Activity
Compounds derived from or related to "1-(4-fluorophenyl)-4-methoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide" have been evaluated for their antimicrobial activity. For instance, the synthesis of novel Schiff bases using derivatives and their screening for in vitro antimicrobial activity showcased significant findings. Some derivatives exhibited excellent activity compared to others, indicating potential applications in developing antimicrobial agents (Puthran et al., 2019).
Cytotoxic Activity Against Cancer Cell Lines
The investigation of cytotoxic activity against human cancer cell lines is another critical area of application. Studies have synthesized novel compounds such as pyrazolo[1,5-a]pyrimidines and related Schiff bases, which were then evaluated for their cytotoxicity against various cancer cell lines. These studies contribute valuable data to the ongoing search for effective cancer treatments (Hassan et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Thiazole derivatives, a class of compounds to which this compound belongs, have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives, however, have been found to influence a variety of biochemical pathways, potentially leading to various downstream effects .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antifungal, and antitumor effects .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O2S/c1-21-11-8-19(10-4-2-9(15)3-5-10)18-12(11)13(20)17-14-16-6-7-22-14/h2-8H,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPQOWCGQFWWPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NC2=NC=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1,3-benzothiazol-2-yl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B2604050.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea](/img/structure/B2604051.png)
![5-[(Benzylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2604052.png)
![(3,4-Dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonylamino)-acetic acid](/img/structure/B2604056.png)
![Ethyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2604058.png)

![Ethyl 4-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2604062.png)
![ethyl N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]carbamate](/img/structure/B2604063.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2604064.png)

![2-chloro-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide](/img/structure/B2604067.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2604068.png)
![(E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2604071.png)

